molecular formula C10H11NO4 B3125215 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 32161-31-2

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No. B3125215
CAS RN: 32161-31-2
M. Wt: 209.2 g/mol
InChI Key: XHBLRJRZRFZSGW-UHFFFAOYSA-N
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Description

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP) is a synthetic compound that belongs to the class of non-proteinogenic amino acids. It has been widely used in scientific research due to its unique chemical structure and biological properties. ABP is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has developed various synthetic routes and chemical transformations for compounds structurally related to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science. For instance, advancements in the synthesis of benzothiazole derivatives highlight the compound's role as a versatile building block in organic synthesis, given its biological activity and industrial demand (Zhilitskaya et al., 2021).

Biomedical Applications

The review of poly(amino acid)s synthesis, particularly poly-alpha-glutamic acid and poly-alpha-lysine, underscores the significant interest in these compounds for biomedical applications. These materials are biocompatible, biodegradable, and their degradation products are metabolizable, making them suitable for drug delivery carriers and biological adhesives (Shih et al., 2004). Furthermore, the exploration of highly branched polymers based on poly(amino acid)s, such as dendrimers, dendrigrafts, and hyperbranched polymers, for their potential as gene and drug delivery vehicles, showcases the evolving landscape of poly(amino acid) application in medicine (Thompson & Scholz, 2021).

Advanced Oxidation Processes for Environmental Applications

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the environmental applications of related compounds. This research identifies key by-products, their biotoxicity, and proposes degradation pathways, enhancing the understanding of how these compounds interact in aquatic environments and their potential impacts on ecosystem health (Qutob et al., 2022).

properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLRJRZRFZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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